Caffeine, 8-((2-hydroxyethyl)thio)-
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Overview
Description
Caffeine, 8-((2-hydroxyethyl)thio)- is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of caffeine, 8-((2-hydroxyethyl)thio)- typically involves the introduction of the 2-hydroxyethylthio group to the caffeine molecule. This can be achieved through a nucleophilic substitution reaction where caffeine is reacted with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production of caffeine derivatives often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Caffeine, 8-((2-hydroxyethyl)thio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol.
Substitution: The hydroxyethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted caffeine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a model compound to study the effects of thioether groups on the chemical properties of xanthine derivatives.
Biology: Investigated for its potential effects on cellular metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including its role as a stimulant and its impact on neurological functions.
Industry: Used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of caffeine, 8-((2-hydroxyethyl)thio)- is likely similar to that of caffeine, which acts as an adenosine receptor antagonist. By blocking adenosine receptors, it prevents the inhibitory effects of adenosine on the central nervous system, leading to increased alertness and wakefulness. The addition of the 2-hydroxyethylthio group may modify its binding affinity and selectivity for different adenosine receptor subtypes.
Comparison with Similar Compounds
Similar Compounds
Caffeine: The parent compound, known for its stimulant effects.
Theophylline: Another xanthine derivative with bronchodilator properties.
Theobromine: Found in chocolate, with milder stimulant effects compared to caffeine.
Paraxanthine: A major metabolite of caffeine with similar stimulant properties.
Uniqueness
Caffeine, 8-((2-hydroxyethyl)thio)- is unique due to the presence of the 2-hydroxyethylthio group, which may confer different chemical and biological properties compared to other xanthine derivatives. This modification can potentially enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
114864-92-5 |
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Molecular Formula |
C10H14N4O3S |
Molecular Weight |
270.31 g/mol |
IUPAC Name |
8-(2-hydroxyethylsulfanyl)-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O3S/c1-12-6-7(11-9(12)18-5-4-15)13(2)10(17)14(3)8(6)16/h15H,4-5H2,1-3H3 |
InChI Key |
REVYYWXIURTZMT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1SCCO)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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